Home > Products > Screening Compounds P63752 > IGF-I (24-41) TFA
IGF-I (24-41) TFA -

IGF-I (24-41) TFA

Catalog Number: EVT-243120
CAS Number:
Molecular Formula: C₈₈H₁₃₃N₂₇O₂₈.C₂HF₃O₂
Molecular Weight: 2131.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IGF-I (24-41) (TFA) is amino acids 24 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Source and Classification

IGF-I is primarily produced in the liver as a response to growth hormone stimulation. It circulates in the bloodstream, bound to specific binding proteins that modulate its bioavailability and activity. The classification of IGF-I (24-41) TFA falls under peptide hormones, specifically within the insulin-like growth factor family, which also includes other related peptides such as IGF-II. This fragment is classified as a bioactive peptide due to its ability to interact with the insulin-like growth factor receptor, influencing various cellular processes.

Synthesis Analysis

Methods

The synthesis of IGF-I (24-41) TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally follows these steps:

  1. Selection of Amino Acids: The specific amino acids corresponding to positions 24 through 41 of the IGF-I sequence are selected.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide or similar agents that facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support using an acid solution, typically trifluoroacetic acid.
  4. Purification: The crude peptide product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired fragment from by-products and unreacted materials.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Additionally, characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of IGF-I (24-41) TFA.

Molecular Structure Analysis

Structure

IGF-I (24-41) TFA consists of a specific sequence of amino acids that contributes to its three-dimensional conformation. The molecular structure can be represented by its sequence:

Amino Acid Sequence Arg Gly Gly Ala Gly Gly Ser Ala Leu Glu Lys Gly\text{Amino Acid Sequence }\quad \text{Arg Gly Gly Ala Gly Gly Ser Ala Leu Glu Lys Gly}

This sequence contains essential residues that facilitate binding to the insulin-like growth factor receptor.

Data

The molecular weight of IGF-I (24-41) TFA is approximately 1,500 Daltons, depending on the exact modifications made during synthesis. The peptide's structural characteristics can be analyzed using computational modeling techniques to predict its conformation in solution and interaction with receptors.

Chemical Reactions Analysis

Reactions

IGF-I (24-41) TFA undergoes several chemical reactions that are critical for its biological activity:

  1. Binding Reactions: The primary reaction involves binding to the insulin-like growth factor receptor on target cells, initiating downstream signaling cascades.
  2. Phosphorylation: Upon binding, receptor autophosphorylation occurs, activating various intracellular signaling pathways such as those involving phosphoinositide 3-kinase and protein kinase B.

Technical Details

The kinetics of these reactions can be studied using radiolabeled peptides or fluorescent tagging methods to quantify binding affinity and receptor activation levels.

Mechanism of Action

Process

The mechanism by which IGF-I (24-41) TFA exerts its effects involves several key steps:

  1. Receptor Binding: The peptide binds specifically to the insulin-like growth factor receptor on cell surfaces.
  2. Signal Transduction: This binding triggers conformational changes in the receptor, leading to autophosphorylation and activation of downstream signaling pathways.
  3. Biological Effects: The activated pathways promote cellular processes such as proliferation, differentiation, and survival.

Data

Studies have shown that IGF-I (24-41) TFA can enhance cellular responses similar to those induced by full-length IGF-I, albeit with potentially different efficacy or specificity due to its truncated nature.

Physical and Chemical Properties Analysis

Physical Properties

IGF-I (24-41) TFA is typically a white or off-white powder that is soluble in aqueous solutions at physiological pH. It exhibits stability under various storage conditions but may require specific handling protocols due to its sensitivity to degradation.

Chemical Properties

The chemical properties include:

  • Molecular Formula: C₆₇H₁₁₁N₁₁O₁₄S
  • pKa Values: Relevant pKa values can be determined for functional groups within the peptide.
  • Stability: Stability studies indicate that it remains active over a range of temperatures but should be stored at low temperatures for long-term preservation.
Applications

Scientific Uses

IGF-I (24-41) TFA has several applications in scientific research:

  1. Cell Signaling Studies: It serves as a tool for studying insulin-like growth factor signaling pathways.
  2. Therapeutic Research: Potential investigations into its role in treating conditions related to growth hormone deficiencies or metabolic disorders.
  3. Pharmacological Studies: Used in drug development efforts aimed at modulating IGF signaling for therapeutic benefit in diseases such as cancer or diabetes.
Molecular Biology and Structural Determinants of IGF-I (24-41) TFA

Evolutionary Homology and Domain-Specific Functionality in IGF-I Fragments

Insulin-like Growth Factor I (IGF-I) belongs to an evolutionarily conserved peptide family sharing ~50% amino acid sequence homology with proinsulin. This homology stems from a common ancestral precursor molecule dating back approximately 600 million years, with divergence occurring around the emergence of vertebrates to accommodate specialized metabolic and mitogenic functions [2] [6]. The IGF-I (24-41) fragment corresponds to a segment within the B and C domains of full-length IGF-I (70 amino acids), specifically encompassing residues Tyr²⁴ to Thr⁴¹. This region exhibits significant structural conservation across mammalian species, underscoring its biological importance [1] [4].

Functionally, the 24-41 fragment retains partial neurotrophic and growth-promoting activities of the intact IGF-I molecule. In vivo studies in neonatal CD-1 mice demonstrated that intracerebroventricular administration of IGF-I (24-41) (200 ng/dose) significantly increased ultrasonic vocalization rates on postnatal day 8—a behavioral indicator of neurodevelopmental maturation. Notably, this fragment did not influence sensorimotor development, highlighting the domain-specific functionality of this region [3] [5]. The evolutionary retention of this sequence suggests its role in fundamental processes like somatic growth and neural circuit development, potentially through interactions with conserved receptor systems [1] [3].

Table 1: Evolutionary and Functional Attributes of IGF-I Domains

DomainAmino Acid ResiduesEvolutionary ConservationPrimary Functions
B-domain1-29ModerateReceptor docking
24-41 fragment24-41HighNeurotrophic activity, Somatic growth
C-domain30-41HighBinding protein interaction
A-domain42-62HighReceptor activation
D-domain63-70VariableBioavailability modulation

Receptor Binding Dynamics: IGF-IR vs. Insulin Receptor Cross-Reactivity

The receptor binding profile of IGF-I (24-41) is defined by its interaction with the Type 1 IGF receptor (IGF-1R) and limited cross-reactivity with the insulin receptor (IR). While full-length IGF-I binds IGF-1R with ~1000-fold higher affinity than insulin receptors, fragments like IGF-I (24-41) exhibit distinct binding characteristics due to their reduced structural complexity [2] [7]. Key determinants include:

  • Tyrosine Residues: Tyr²⁴ (B25) and Tyr³¹ (C2) within the 24-41 sequence are critical for receptor docking. Chemical modification studies show that iodination of these residues disrupts binding to IGF-1R, confirming their role in the receptor interface [9].
  • Hybrid Receptor Interactions: In insulin-resistant states, upregulation of IGF-1R/IR hybrid receptors occurs. The 24-41 fragment’s affinity for these hybrids is theorized to contribute to its metabolic effects, particularly in muscle tissue where hybrid receptors are abundant [2] [6].
  • Binding Protein Interference: Unlike intact IGF-I, the 24-41 fragment lacks the C-domain residues (e.g., residues 49-51: Phe-Arg-Ser) necessary for high-affinity binding to IGFBP-3. This reduces sequestration by binding proteins, potentially enhancing bioavailability to receptors [7].

Importantly, the fragment shows negligible affinity for the Type 2 IGF receptor (IGF-2R), which preferentially binds IGF-II [7].

Role of the 24-41 Amino Acid Sequence in Ligand-Receptor Specificity

The 24-41 sequence (YFNKPTGYGSSSRRAPQT) encodes specificity determinants through electrostatic and structural features:

  • Charged Residue Cluster: The Arg³⁷-Arg³⁸-Ala³⁹ segment forms a cationic patch critical for discriminating between IGF-1R and insulin receptors. Mutational studies show that replacing Arg³⁷-Arg³⁸ with neutral residues (e.g., Ala-Leu) increases IGF-2R affinity by 7-fold but destabilizes IGF-1R binding [7].
  • Disulfide-Constrained Conformation: Though lacking the A-domain cysteines of full IGF-I, the 24-41 fragment’s tertiary structure is stabilized by hydrophobic interactions involving Phe²⁵ and Pro³⁵. This promotes a receptor-competent conformation [9] [10].
  • Epitope Mapping: Monoclonal antibody protection assays reveal that residues 24–31 (Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr) constitute a primary receptor contact site. Antibody MAB43 shields Tyr³¹, inhibiting receptor binding [9].

Table 2: Functional Residues in IGF-I (24-41) and Their Roles

Residue PositionAmino AcidFunctionImpact of Modification
Tyr²⁴ (B25)TyrosineReceptor dockingLoss of IGF-1R affinity upon iodination
Arg³⁷-Arg³⁸Arginine pairCharge specificityReduced IGF-1R binding when neutralized
Phe²⁵PhenylalanineHydrophobic coreDisrupted conformation upon substitution
Ser³⁹-Ser⁴⁰-Ser⁴¹Serine triadSolubility & stabilityAltered pharmacokinetics

Comparative Analysis of IGF-I Fragments in Signaling Modulation

The bioactivity of IGF-I fragments is highly sequence-dependent, as demonstrated by comparative functional studies:

  • IGF-I (24-41) vs. IGF-I (57-70):
  • The 24-41 fragment enhances ultrasonic vocalization in neonatal mice (indicating neurobehavioral effects) and supports somatic growth. In contrast, the 57-70 fragment (encompassing the A-domain C-terminus) shows no such activity despite sharing similar solubility and stability profiles [3].
  • Mechanistically, 24-41 contains the B-domain receptor contact site, while 57-70 lacks residues critical for IGF-1R interaction (e.g., Tyr²⁴ and Arg³⁷-Arg³⁸) [7] [9].

  • IGF-I (24-41) vs. IGF-I (30-41):

  • Truncation to residues 30-41 removes the Tyr²⁴-Phe²⁵-Asn²⁶ segment essential for initial receptor docking. This fragment exhibits <10% of the receptor affinity of the 24-41 sequence [9].
  • In vivo, the 30-41 fragment fails to stimulate ultrasonic vocalization, confirming the necessity of the intact 24-41 sequence for neurobehavioral effects [3].

  • IGF-I (24-41) vs. Full-Length IGF-I:

  • While the fragment retains neurotrophic and mitogenic activities, its potency is reduced due to the absence of the A-domain (residues 42–62), which completes the receptor activation interface. Full IGF-I increases body weight gain and tail length in neonates—effects not observed with the fragment alone [3] [5].

These distinctions underscore the modular design of IGF-I, where discrete domains mediate unique biological outputs. The 24-41 fragment represents a minimally active motif for neurobehavioral modulation, while other regions (e.g., 42-62) are indispensable for metabolic and mitogenic functions [1] [6].

Comprehensive Compound Listing

Properties

Product Name

IGF-I (24-41) TFA

Molecular Formula

C₈₈H₁₃₃N₂₇O₂₈.C₂HF₃O₂

Molecular Weight

2131.18

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.